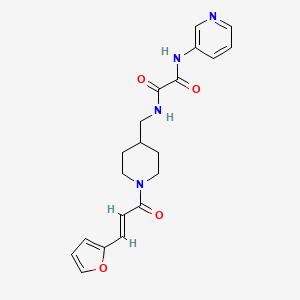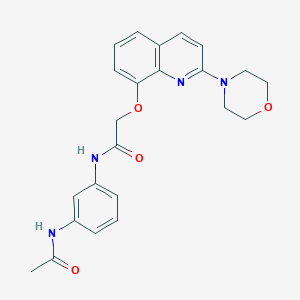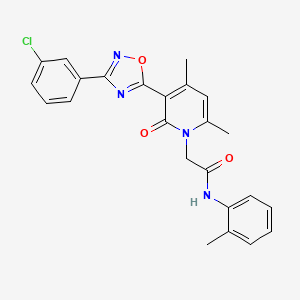![molecular formula C11H18ClN3O2 B3012128 [2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439900-57-8](/img/structure/B3012128.png)
[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3O2 . It has a molecular weight of 259.73 . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride”, can be achieved through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More advanced methods involve a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines .Molecular Structure Analysis
The molecular structure of “[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride” is defined by its molecular formula, C11H18ClN3O2 . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Wissenschaftliche Forschungsanwendungen
Bone Formation and Bone Disorders
A study identified a compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, which is relevant for bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
Synthesis and Docking Studies
Another study developed a synthesis method for a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This included docking studies, indicating potential applications in molecular modeling and drug design (Bommeraa et al., 2019).
Antiosteoclast and Osteoblast Activity
Research on a family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates showed moderate to high antiosteoclast and osteoblast activity, relevant for bone health and diseases (Reddy et al., 2012).
Anticonvulsant Activity
A series of novel schiff bases of 3-aminomethyl pyridine showed anticonvulsant activity, indicating potential applications in the treatment of seizures (Pandey et al., 2011).
Photo-induced Oxidation Studies
Research on photochemistry of complexes related to [2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride revealed insights into electron transfer processes and ligand oxidation, pertinent in photochemistry and molecular physics (Draksharapu et al., 2012).
Catalysis and Hydroxylation of Alkanes
Non-heme (μ-oxo)bis(μ-benzoato)-bridged diiron(III) complexes, including compounds similar to the compound , were studied as catalysts for selective hydroxylation of alkanes. This is significant for organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes including derivatives similar to the compound were explored for their photocytotoxic properties and potential use in cellular imaging (Basu et al., 2014).
Eigenschaften
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c12-7-10-1-4-13-11(14-10)16-8-9-2-5-15-6-3-9;/h1,4,9H,2-3,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJAERLECAXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)
